molecular formula C2N2Pt B1594321 Platinum dicyanide CAS No. 592-06-3

Platinum dicyanide

Cat. No.: B1594321
CAS No.: 592-06-3
M. Wt: 247.12 g/mol
InChI Key: INXLGDBFWGBBOC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Platinum(II) Cyanide Coordination Chemistry

The history of platinum coordination chemistry dates back to the 18th and 19th centuries, with the investigation of compounds like the salt of Peyrone. The broader field of coordination chemistry, which includes platinum cyanide complexes, began to take a more systematic form with the work of Alfred Werner. libretexts.org

The cyanide ion (CN⁻) has long been recognized as a versatile ligand in coordination chemistry. Its ability to form strong bonds with metal ions and to act as a bridging ligand has led to the synthesis of a vast array of coordination compounds with diverse structures and properties. iucr.org The development of platinum cyanide chemistry is intertwined with the broader history of understanding metal-ligand interactions. Early work focused on simple salts, but the field has evolved to include complex polynuclear structures and materials with interesting photophysical and electronic properties. The use of cyanide as a ligand in platinum complexes has been instrumental in tuning the electronic and steric properties of these compounds, leading to advancements in catalysis and materials science. rsc.org

Significance of Platinum(II) Dicyanide in Modern Inorganic and Materials Chemistry

Platinum dicyanide and its derivatives are significant in modern chemical research for several reasons. They serve as precursors for the synthesis of more complex platinum-containing materials and have been explored for their catalytic activities in various organic reactions. ontosight.ai The ability of platinum complexes to facilitate reactions under mild conditions makes them valuable in synthetic chemistry. ontosight.ai

Furthermore, certain platinum(II) cyanide complexes exhibit interesting luminescent properties, which are being investigated for applications in optical materials and sensing technologies. ontosight.ainih.gov For instance, some platinum(II) complexes containing cyanide ligands are vapoluminescent, meaning their light-emitting properties change upon exposure to volatile organic compounds. This has led to the development of chemical sensors for detecting aromatic hydrocarbons. nih.govacs.org The study of Pt(CN)₂ and its derivatives also contributes to our understanding of metal-metal interactions and the formation of extended structures, which is crucial for the design of new functional materials. rsc.org

Detailed Research Findings

Synthesis and Structure

Detailed structural analysis has been performed on related, more complex platinum(II) cyanide compounds. For example, the single-crystal X-ray structure of a vapoluminescent compound, Pt(CN-p-(C₂H₅)C₆H₄)₂(CN)₂, reveals infinite stacks of cis-geometry, planar molecules. In a toluene (B28343) solvate of this compound, the average Pt-Pt separation within the stacks is 3.288(2) Å. nih.govacs.orgacs.org This short distance suggests the presence of metallophilic interactions, which influence the material's electronic and photophysical properties.

In another example, a polymeric coordination compound, {[FePt(CN)₄(H₂O)₂]·1.33CH₃OH}n, the [Pt(CN)₄]²⁻ moieties have a perfect square-planar shape with a Pt–C bond length of 1.953 (17) Å. iucr.org

Table 1: Selected Structural Data for Platinum(II) Cyanide-Related Complexes

Compound Pt Coordination Geometry Pt-C Bond Length (Å) Pt-Pt Separation (Å) Reference
Pt(CN-p-(C₂H₅)C₆H₄)₂(CN)₂·0.5(toluene) Square Planar - 3.288(2) nih.govacs.orgacs.org
{[FePt(CN)₄(H₂O)₂]·1.33CH₃OH}n Square Planar 1.953 (17) - iucr.org
[(NC)₅Pt-Tl(phen)(DMSO)₃]·(DMSO) Octahedral (Pt) - 2.6296(3) (Pt-Tl) diva-portal.org
[(NC)₅Pt-Tl(phen)₂]·(DMSO)₃ Octahedral (Pt) - 2.6375(5) (Pt-Tl) diva-portal.org

Note: This table presents data for related complexes to infer structural characteristics of this compound.

Spectroscopic Properties

Spectroscopic techniques are essential for characterizing this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of cyanide-containing complexes provide valuable information about their bonding and structure. The C≡N stretching frequency (ν(CN)) is particularly informative. In terminal cyanide ligands, this band typically appears in the range of 2050-2150 cm⁻¹. For bridging cyanide ligands, the ν(CN) frequency is generally higher. In-situ FTIR studies have been used to investigate the adsorption and reaction of cyanide ions on platinum electrode surfaces. rsc.orgacs.org

Table 2: Infrared Spectroscopic Data for a Platinum(II) Cyanide Derivative

Compound ν(CNR) (cm⁻¹) ν(CN) (cm⁻¹) Reference
[Pt(p-CN-C₆H₄C₂H₅)₄][Pt(CN)₄] 2258 2126 acs.org

This table shows the isocyanide and cyanide stretching frequencies for a precursor to a this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying platinum complexes in solution. The chemical shift of ¹⁹⁵Pt covers a very wide range (approximately 15,000 ppm) and is highly sensitive to the coordination environment of the platinum atom, including the nature of the ligands and the geometry of the complex. diva-portal.orgnih.gov For instance, the ¹⁹⁵Pt NMR chemical shift can distinguish between platinum(II) and platinum(IV) species and can provide insights into ligand exchange reactions. diva-portal.org The coupling constants, such as ¹J(¹⁹⁵Pt-¹³C), also provide valuable structural information. researchgate.netacs.org

Table 3: ¹⁹⁵Pt NMR Chemical Shift Data for Selected Platinum(II) Complexes

Complex Chemical Shift (δ, ppm) Reference
[Pt(CN)₄]²⁻ -213 diva-portal.org
[(NC)₅Pt-Tl(en)₂] 370 diva-portal.org
trans-[Pt(C≡CTol)₂(CN)₂]²⁻ - acs.org

Note: The chemical shifts are referenced to a standard. The variety in chemical shifts demonstrates the sensitivity of ¹⁹⁵Pt NMR to the coordination sphere.

Properties

IUPAC Name

platinum(2+);dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXLGDBFWGBBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50974621
Record name Platinum(2+) dicyanide
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Molecular Weight

247.12 g/mol
Source PubChem
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CAS No.

592-06-3
Record name Platinum dicyanide
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Record name Platinum(2+) dicyanide
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Record name Platinum dicyanide
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Advanced Spectroscopic and Structural Characterization of Platinum Ii Dicyanide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum(II) Cyanides (e.g., ¹⁹⁵Pt, ¹³C)

High-resolution NMR spectroscopy is a powerful tool for investigating the structure and dynamics of platinum(II) cyanide complexes in solution. huji.ac.il The 195Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, is particularly informative. wikipedia.org Its chemical shifts span a vast range of over 13,000 ppm, making it highly sensitive to the platinum's oxidation state, coordination environment, and the nature of the bonded ligands. wikipedia.org This sensitivity allows for the easy monitoring of subtle changes in the complex, as even similar ligands can cause shift changes of hundreds of ppm. wikipedia.org

For instance, 195Pt NMR can be used to track the conversion of various platinum complexes into the tetracyanoplatinate(II) anion. vulcanchem.com The chemical shift of the [Pt(CN)₄]²⁻ ion is found at approximately -213 ppm. diva-portal.org The coupling of 195Pt with other nuclei, such as ¹³C and ¹⁵N, provides further structural insights. huji.ac.il The one-bond 195Pt-¹³C coupling constant (¹JPt-C) in cyanide complexes can be significant, as seen in the binuclear complex [Pt(ppy)(p-MeC₆H₄)(μ-CN)Pt(ppy)(p-MeC₆H₄)]⁻ where a ¹JPt–C of 882 Hz was observed for the bridging cyanide. acs.org

¹³C NMR spectroscopy is also crucial for characterizing the cyanide ligands. The chemical shift of the cyanide carbon is sensitive to its coordination mode (terminal vs. bridging) and the nature of the metal it is bonded to. rsc.orgnih.gov In platinum(II) cyanide complexes, the ¹³C resonance of the cyanide ligand typically appears in the range of 154-158 ppm. acs.org The presence of 195Pt satellites in the ¹³C spectrum confirms the direct bond between the carbon and platinum atoms. acs.orgresearchgate.net

Table 1: Representative NMR Data for Platinum(II) Cyanide Complexes

Complex/IonNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
[Pt(CN)₄]²⁻195Pt~ -213- diva-portal.org
K[Pt(ppy)(p-MeC₆H₄)(¹³CN)]¹³C157.4¹JPt–C = 882 acs.org
[Pt(ppy)(p-MeC₆H₄)(μ-CN)Pt(ppy)(p-MeC₆H₄)]⁻¹³C154.6Not resolved acs.org
trans-[Pt(PEt₃)₂(CN)(aryl)]195PtVaries¹JPt-P = 2524 researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Cyanide Ligand Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is indispensable for analyzing the cyanide ligands in platinum(II) dicyanide and related complexes. The stretching frequency of the C≡N bond, ν(CN), is a sensitive probe of the electronic environment of the cyanide ligand.

For the tetracyanoplatinate(II) ion, [Pt(CN)₄]²⁻, the ν(CN) stretching mode is observed in the IR spectrum. acs.orgdergipark.org.tr The position of this band can be influenced by interactions with the surrounding medium. For example, in the presence of hydrogen-bonding volatile organic compounds (VOCs), the ν(CN) band can shift to higher frequencies, indicating a strong interaction between the cyanide nitrogen's lone pair and the VOC. acs.org In palladium dicyanide, a structural analogue, the cyanide vibration in the infrared spectrum is found at 2222 cm⁻¹, which is characteristic of bridging cyanide ions. vulcanchem.com

Raman spectroscopy is also employed to study these complexes, providing complementary information to IR spectroscopy. diva-portal.orgdiva-portal.org Theoretical calculations using methods like Density Functional Theory (DFT) can be used to assign the normal modes of vibration, including C≡N and Pt-C stretching, as well as various bending modes. dergipark.org.tr

Table 2: Cyanide Stretching Frequencies in Platinum(II) Cyanide Systems

Compound/SystemTechniqueν(CN) (cm⁻¹)CommentsReference
[Pt(CN)₄]²⁻ in [(n-C₄H₉)₄N]₂[Pt(CN)₄] filmIR2118Shifts to 2134 upon exposure to CF₃CH₂OH vapor acs.org
Pd(CN)₂ (analogue)IR2222Characteristic of bridging cyanide vulcanchem.com

X-ray Diffraction (XRD) and Crystallographic Studies of Platinum(II) Dicyanide Complexes and their Assemblies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of platinum(II) dicyanide complexes and their supramolecular assemblies. vulcanchem.comdiva-portal.org These studies provide accurate bond lengths, bond angles, and details of intermolecular interactions.

For example, the crystal structure of a binuclear platinum complex with a bridging cyanide ligand, {[Pt(ppy)(p-MeC₆H₄)(CN)]₂K₃(OCMe₂)₄(μ-OCMe₂)₂}[Pt(ppy)(p-MeC₆H₄)(μ-CN)Pt(ppy)(p-MeC₆H₄)]·2acetone, has been determined, revealing the anti-conformation of the two platinum units connected by the cyanide bridge. acs.org The Pt-C and C-N bond lengths within the bridging cyanide are precisely measured, as are the torsion angles between the platinum coordination planes. acs.org

In the solid state, platinum(II) cyanide complexes can form extended structures through Pt···Pt interactions or bridging cyanide ligands. acs.orgiucr.org The study of these assemblies is crucial for understanding their properties, such as luminescence and vapochromism. unizar.es For instance, the crystal structure of a three-dimensional Hofmann clathrate analogue, poly[[diaquatetra-μ₂-cyanido-platinum(II)iron(II)] methanol (B129727) 4/3-solvate], was grown by slow diffusion and characterized by single-crystal XRD. iucr.org

Table 3: Selected Crystallographic Data for Platinum(II) Cyanide Complexes

CompoundPt-C (cyanide) (Å)C≡N (Å)Pt···Pt (Å)Reference
[Pt(ppy)(p-MeC₆H₄)(μ-CN)Pt(ppy)(p-MeC₆H₄)]⁻ anion in complex 10 2.031(6), 2.043(6)1.157(8)- acs.org
TlPt(CN)₅--2.627(2) (Pt-Tl) diva-portal.org

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Probing Electronic and Local Structures

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic and electronic structure around a specific element, in this case, platinum. diva-portal.orgmdpi.com It is particularly valuable for studying non-crystalline or solution-phase samples. The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the platinum center. mdpi.commdpi.com For instance, the energy of the absorption edge in Pt(IV) complexes is slightly higher than in Pt(II) complexes. mdpi.com The EXAFS region contains information about the bond distances and coordination numbers of the atoms surrounding the platinum. jst.go.jpnih.govrsc.org By fitting the EXAFS data, it is possible to determine the Pt-C and Pt-N bond lengths in cyanide complexes, as well as distances to other neighboring atoms. diva-portal.orgrsc.org

XAFS studies have been used to investigate the reaction of platinum complexes with various molecules and to characterize the resulting products. jst.go.jpnih.gov For example, it has been employed to study the structural transformation of platinum nanoparticles during their formation. nih.gov

Table 4: EXAFS-Derived Structural Parameters for Platinum Complexes

ComplexShellCoordination Number (N)Distance (R, Å)Reference
CisplatinPt-N/ODecreases during reaction with glutathione- jst.go.jpnih.gov
CisplatinPt-Cl/SIncreases during reaction with glutathione- jst.go.jpnih.gov
[Pt( acs.organeS₄)]²⁺Pt-S42.310(2) (from XRD) rsc.org

Advanced Mass Spectrometry Techniques (e.g., ESI HRMS) for Complex Characterization

Advanced mass spectrometry techniques, particularly Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), are essential for the characterization of platinum(II) cyanide complexes. huji.ac.ilmdpi.com ESI-MS allows for the gentle transfer of ionic species from solution to the gas phase, enabling the determination of their mass-to-charge ratio (m/z). nih.gov

ESI-HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of a complex. acs.orgrscf.ru This technique is invaluable for identifying the products of reactions involving platinum complexes, such as the binding of cyanide to cisplatin. nih.gov It has been used to characterize a wide range of platinum(II) complexes, including mononuclear and binuclear species, as well as those containing various ligands. researchgate.netrscf.rursc.org For example, ESI-HRMS was used to confirm the formation of a soft salt composed of two oppositely charged platinum(II) complexes. rsc.org

Table 5: ESI-HRMS Data for Platinum(II) Complexes

ComplexIonCalculated m/zFound m/zReference
Complex 4 (+ 2NaCl)[C₈H₂₂N₄O₂PtS₂]²⁺231.53322231.53354 oup.com
[Pt(NH₃)₂(Cl)(DMSO)][C₂H₆Cl₃OPtS]⁻377.885281377.88677 acs.org

Ultrafast Spectroscopy for Excited State Dynamics of Platinum(II) Dicyanides

Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are employed to investigate the dynamics of the excited states of platinum(II) dicyanide and related complexes. mdpi.comnih.gov These studies provide insights into processes like intersystem crossing, electron transfer, and vibrational relaxation that occur on picosecond and femtosecond timescales. nih.govresearchgate.net

For many platinum(II) complexes, excitation with light leads to the rapid formation of a triplet excited state through intersystem crossing. nih.govnih.gov The dynamics of these excited states can be influenced by the ligands and the solvent. mdpi.com For example, in some platinum(II) diimine complexes, ultrafast energy migration from a metal-to-ligand charge transfer (MLCT) state to an intraligand (IL) excited state has been observed. nih.gov The study of these ultrafast processes is crucial for understanding the photophysical properties of these complexes and their potential applications in areas like solar energy conversion. researchgate.net

Voltammetric and Electroanalytical Techniques for Platinum(II) Cyanide Characterization

Voltammetric and other electroanalytical techniques are used to study the redox properties of platinum(II) cyanide complexes. These methods provide information about the oxidation and reduction potentials of the complexes, which are related to their electronic structure.

Fundamental Coordination Chemistry and Electronic Structure of Platinum Ii Dicyanide

Ligand Field Theory and Molecular Orbital Description of Pt(CN)₂ Coordination

Platinum(II) is a d⁸ metal ion, and in platinum(II) dicyanide, it typically adopts a square planar geometry. This geometry can be explained by ligand field theory (LFT), an extension of crystal field theory that incorporates molecular orbital concepts. simply.sciencewikipedia.org In a square planar complex, the d-orbitals of the platinum atom split in energy. imgroupofresearchers.com The cyanide ion (CN⁻) is a strong-field ligand, meaning it causes a large energy splitting of the d-orbitals. imgroupofresearchers.combritannica.com This large splitting favors a low-spin electron configuration, where the eight d-electrons of Pt(II) are paired in the lower energy d-orbitals. simply.sciencescribd.com

Table 1: Interactive Data Table of d-orbital splitting in a square planar Pt(II) complex

d-orbitalEnergy Level Relative to BarycenterOccupancy in Pt(CN)₂ (d⁸ low-spin)
d(x²-y²)Highest (strongly antibonding)0
d(xy)High (antibonding)2
d(z²)Lower (non-bonding/weakly bonding)2
d(xz), d(yz)Lowest (bonding)4

Relativistic Effects on the Electronic Structure of Heavy Metal Cyanides

For heavy elements like platinum, relativistic effects significantly influence their electronic structure and chemical bonding. uit.no These effects arise from the high velocity of core electrons, leading to a contraction of s and p orbitals and an expansion and destabilization of d and f orbitals. In platinum cyanides, relativistic effects are known to be substantial. researchgate.netuit.no

Theoretical studies using relativistic methodologies have shown that these effects strengthen the bonds between heavy metals and cyanide. researchgate.netuit.no For instance, in gold cyanide (AuCN), which is isoelectronic with [Pt(CN)]⁺, relativistic effects enhance both the ligand-to-metal donation and the metal-to-ligand back-donation. researchgate.netzenodo.org Spin-orbit coupling, a key relativistic effect, can further split the d-orbital energy levels, influencing the electronic transitions and spectroscopic properties of the complex. researchgate.netzenodo.org Calculations have demonstrated that for heavy metal cyanides, non-relativistic theories are often insufficient, accurately predicting only a fraction of the properties observed experimentally. aip.org

Metal-Ligand Bonding Analysis in Platinum(II) Dicyanide Complexes

The bonding in platinum(II) dicyanide complexes is characterized by a strong covalent interaction between the platinum metal center and the cyanide ligands. This interaction is best described by the Dewar-Chatt-Duncanson model, which involves two main components:

σ-donation: The cyanide ligand donates electron density from its highest occupied molecular orbital (HOMO), which is primarily of carbon lone pair character, to an empty dσ orbital on the platinum atom. This forms a strong sigma bond. researchgate.netzenodo.org

π-backbonding: The platinum atom donates electron density from its filled dπ orbitals (d(xz), d(yz)) into the empty π* antibonding orbitals of the cyanide ligands. wikipedia.org This π-interaction strengthens the metal-carbon bond and also slightly weakens the carbon-nitrogen triple bond within the cyanide ligand.

Influence of Ancillary Ligands on Platinum(II) Dicyanide Core Electronic Properties

The electronic properties of the platinum(II) dicyanide core can be systematically tuned by introducing ancillary (or auxiliary) ligands. These ligands can modify the electron density at the platinum center and influence the energies of the frontier molecular orbitals, thereby affecting the complex's photophysical properties, such as absorption and emission. nih.govresearchgate.netresearchgate.net

Table 2: Interactive Data Table on the Effect of Ancillary Ligands on Pt-C(N) Bond Properties

Ancillary Ligand TypeEffect on Pt-CN σ-bondEffect on Pt-CN π-backbondingResulting Pt-CN Bond Character
Strong σ-donorWeakerStrongerIncreased covalent character
Strong π-acceptorStrongerWeakerMore ionic character
Bulky LigandSteric hindrance may weaken bondMinimal direct effectOverall bond weakening

Reaction Mechanisms and Ligand Exchange Kinetics in Platinum(II) Dicyanide Systems

Square-planar d⁸ complexes like platinum(II) dicyanide typically undergo ligand substitution reactions through an associative mechanism. nih.govyoutube.com This mechanism involves the formation of a five-coordinate intermediate, usually with a trigonal bipyramidal geometry. nih.gov The rate of these substitution reactions is influenced by several factors:

The nature of the entering ligand: Stronger nucleophiles generally react faster. nih.gov

The nature of the leaving group: Better leaving groups are displaced more readily. nih.gov

The trans effect: The ligand trans to the leaving group has a significant influence on the rate of substitution. Ligands with a strong trans effect, like cyanide, can labilize the ligand opposite to them, facilitating its departure. nih.govyoutube.com

While the associative pathway is dominant, dissociative mechanisms, where a ligand first dissociates to form a three-coordinate intermediate, have been observed in some platinum(II) systems, particularly with bulky ligands. researchgate.net The kinetics of ligand exchange can be studied using techniques like NMR spectroscopy and spectrophotometry to determine rate laws and activation parameters, which provide insight into the reaction mechanism. researchgate.net The high kinetic inertness of some cyanide complexes, like hexacyanoferrate(II), is a result of the strong metal-ligand bonding. uci.edu

Theoretical and Computational Investigations of Platinum Ii Dicyanide

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of platinum cyanide complexes. core.ac.uk DFT calculations allow for the optimization of molecular geometries and the determination of various electronic and bonding properties. acs.org

Researchers have employed DFT to obtain information on the structures of platinum cyanide complexes. For instance, geometry optimizations of tetracyanoplatinate(II) have been performed to compare different computational strategies, including benchmarking approximate scalar relativistic methods against fully relativistic approaches. researchgate.net These studies provide optimized bond lengths and angles, which are crucial for understanding the molecule's structure. researchgate.net A detailed DFT investigation has also been used to understand the stability of different conformers of Pt(II) complexes, revealing how intermolecular interactions in crystals can stabilize one conformer over another. x-mol.net

DFT has also been used to explore the electronic properties and reaction mechanisms of these complexes. For example, DFT calculations have shown that Pt···Pt interactions can block the associative attack of Pt(II) centers by cyanide ligands, providing insights into ligand exchange processes. acs.orgfigshare.com Furthermore, DFT has been used to study the ground state electronic structure of binary platinum nitride (PtN), confirming that the zinc-blende structure is energetically more stable than the rocksalt structure. aps.org

Below is a table summarizing representative calculated ground state properties for a platinum cyanide complex using DFT.

ComplexMethod/FunctionalBasis SetCalculated PropertyValueReference
[Pt(CN)₄]²⁻PBE0def2-TZVPPt-C bond length2.003 Å researchgate.net
[Pt(CN)₄]²⁻PBE0def2-TZVPC-N bond length1.173 Å researchgate.net
[Pt(bzq)(CN)₂]⁻BP86TZPGeometryOptimized acs.org

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions and Excited States

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to study the excited state properties of molecules, including electronic transitions and UV/Vis spectra. core.ac.ukresearchgate.net For platinum(II) cyanide complexes, TDDFT has been instrumental in understanding their photophysical properties.

TDDFT calculations have been used to simulate the electronic spectra of square-planar platinum(II) complexes like [Pt(CN)₄]²⁻. nih.gov These studies often involve benchmarking different combinations of density functionals and basis sets against experimental data to find the most accurate computational protocol. core.ac.ukwhiterose.ac.uk For instance, research has shown that for [Pt(CN)₄]²⁻, the MN12-SX functional with the LANL2DZ basis set provides a good balance of accuracy and computational cost for calculating excitation energies. core.ac.uk

The nature of electronic transitions can be characterized by analyzing the molecular orbitals involved. whiterose.ac.uk In many platinum(II) cyanide complexes, the low-energy absorptions are assigned to metal-to-ligand charge transfer (MLCT) or a mix of MLCT and intraligand charge transfer (ILCT) transitions. researchgate.net TDDFT calculations support these assignments and can predict how modifications to the ligands will affect the absorption and emission spectra. researchgate.netresearchgate.net For example, in complexes with ancillary ligands, TDDFT has been used to understand how ligand modifications can tune the emission color. rsc.org

The table below presents a selection of calculated electronic transition data for platinum cyanide complexes.

ComplexMethod/FunctionalSolventCalculated Transition Energy (eV)Transition CharacterReference
[Pt(CN)₄]²⁻PBE0-4.59d → π* nih.gov
[Pt(trpy)C≡CH]⁺B3LYPCH₂Cl₂3.24MLCT/ILCT researchgate.net
[Pt(MesBIAN)(C≡C-Ph)₂]--~2.48 (500 nm)MMLL'CT researchgate.net

Ab Initio and Molecular Dynamics Simulations of Platinum(II) Cyanide Behavior

Ab initio molecular dynamics (aiMD) simulations, which are based on DFT, have been employed to study the behavior of platinum(II) cyanide complexes in solution. acs.org These simulations provide a dynamic picture of the interactions between the complex and solvent molecules. acs.org

For example, aiMD simulations of [Pt(CN)₄]²⁻ in aqueous solution have been used to investigate the structure of the surrounding solvent shell and its effect on the platinum nucleus's magnetic shielding, which is related to the NMR chemical shift. acs.org These studies have shown that for [Pt(CN)₄]²⁻, the solvent effects on the Pt shielding constant are surprisingly small. acs.org Combining molecular dynamics with quantum mechanics calculations has also been used to investigate interactions between [Pt(CN)₄]²⁻ and biological molecules, such as amino acid residues in enzymes. researchgate.netrsc.org These simulations have revealed that the platinum center can act as a Lewis acid in certain enzymatic environments. rsc.org

Ab initio methods have also been used to study the excited states of platinum(II) complexes, providing insights into metal-metal interactions in binuclear species and how these interactions influence their emissive properties. researchgate.net

Computational Predictions for Novel Platinum(II) Dicyanide Architectures and Properties

Computational methods, particularly DFT and TDDFT, are not only used to study known compounds but also to predict the properties of novel platinum(II) dicyanide architectures. This predictive power is valuable for the rational design of new materials with specific functionalities.

For instance, computational studies have been used to design new luminescent platinum(II) complexes for applications in organic light-emitting diodes (OLEDs). rsc.org By systematically modifying the ligand structures around the platinum center, researchers can computationally screen for candidates with desired emission colors and high quantum efficiencies. rsc.org DFT calculations can predict the rigidity of new molecular designs, which is crucial for minimizing non-radiative decay pathways and enhancing phosphorescence. rsc.org

Furthermore, computational predictions extend to the design of novel coordination polymers and supramolecular structures. The exploration of pincer ligands in conjunction with cyanido-based metalloligands like [Pt(CN)₄]²⁻ is an active area of research for constructing new materials with interesting properties, such as spin crossover behavior. rsc.org Computational modeling can help predict the resulting architectures and their electronic and magnetic properties before their synthesis. rsc.org The design of novel dual-targeting Pt(II) compounds for medicinal applications is another area where computational predictions play a key role. mdpi.com

Solid State Chemistry and Supramolecular Assembly of Platinum Ii Dicyanide Complexes

Crystal Engineering of Platinum(II) Dicyanide Solids

Crystal engineering of platinum(II) dicyanide solids involves the deliberate design and synthesis of crystalline materials with desired structures and properties. By modifying ligands and controlling crystallization conditions, researchers can manipulate the packing of platinum(II) dicyanide units, thereby influencing their photophysical and chemical characteristics.

A key strategy in the crystal engineering of these complexes is the use of ancillary ligands that can direct the assembly of the [Pt(CN)₂] moieties. For instance, the incorporation of large organic cations can prevent the close packing of the square-planar platinum complexes, thereby inhibiting the formation of strong Pt···Pt interactions. iucr.org Conversely, the use of ligands capable of hydrogen bonding can create voids within the crystal lattice, which can then interact with solvent molecules, leading to changes in the Pt···Pt separation and, consequently, the material's properties. csic.esrsc.org

Analysis of platinum(II) dicyanide and palladium(II) dicyanide using X-ray and neutron diffraction has revealed that these compounds can form as nanocrystalline materials. reading.ac.ukacs.org These materials consist of small sheets of square-planar M(CN)₄ units that are layered in a disordered fashion. reading.ac.ukacs.org The edges of these nanocrystallites are terminated by other molecules, such as water or ammonia (B1221849), which maintains charge neutrality. reading.ac.uk The size of these nanocrystalline sheets can be controlled through synthetic methods, offering a way to tune the material's properties. reading.ac.uk

Metal-Metal and π-π Stacking Interactions in Platinum(II) Cyanide Aggregates

The solid-state structures of many platinum(II) cyanide complexes are characterized by the presence of non-covalent interactions, particularly metal-metal (Pt···Pt) and π-π stacking interactions. rsc.orgunirioja.es These interactions arise from the close proximity of the square-planar platinum complexes in the crystal lattice and are crucial in determining the electronic and photophysical properties of the material.

Pt···Pt Interactions: These metallophilic interactions occur when the distance between adjacent platinum atoms is less than the sum of their van der Waals radii (approximately 3.5 Å). The strength of this interaction is highly dependent on the Pt···Pt distance, with shorter distances leading to stronger interactions. nih.gov These interactions can lead to the formation of one-dimensional chains or columnar structures. researchgate.netdntb.gov.ua The energy of the metal-metal-to-ligand charge transfer (MMLCT) excited states is strongly influenced by the degree of aggregation through these metal-metal interactions. nih.gov

π-π Stacking Interactions: In addition to metallophilic interactions, π-π stacking between the aromatic ligands of adjacent complexes also plays a significant role in the supramolecular assembly. nih.govnih.gov These interactions contribute to the stability of the crystal packing and can influence the electronic properties of the material. In some cases, π-π stacking can occur in conjunction with Pt···Pt interactions, leading to complex three-dimensional structures. unirioja.esiucr.org

The interplay between Pt···Pt and π-π stacking interactions can be finely tuned by modifying the ligands attached to the platinum center. pnas.org For example, bulky ligands can hinder close packing and weaken these interactions, while planar ligands with extended π-systems can promote them. book-of-abstracts.com This control over intermolecular interactions is a key aspect of designing platinum(II) cyanide complexes with specific luminescent properties.

Luminescence Chromism in Solid-State Platinum(II) Dicyanides

Platinum(II) dicyanide complexes in the solid state often exhibit chromism, which is a reversible change in color in response to an external stimulus. This phenomenon is a direct consequence of the sensitivity of the Pt···Pt and π-π stacking interactions to changes in the local environment.

Vapochromism: This refers to the change in color and luminescence upon exposure to volatile organic compounds (VOCs). csic.esrsc.org The absorption of VOCs into the crystal lattice can alter the intermolecular distances and packing of the platinum complexes, leading to a shift in the emission wavelength. csic.esrsc.orgresearchgate.netacs.org For example, some platinum(II) pincer complexes with a cyanide ligand show rapidly reversible vapochromism when exposed to vapors of solvents like methanol (B129727), ethanol, and acetone. csic.esrsc.org The mechanism can involve the interaction of solvent molecules with the complex, which modulates the excited-state energy levels without necessarily changing the Pt-Pt interactions. acs.org

Thermochromism: This is the change in color with temperature. csic.esrsc.org As the temperature changes, the crystal lattice can expand or contract, leading to a change in the Pt···Pt distance and a corresponding shift in the luminescence. nih.govresearchgate.net For instance, a bipyridine platinum(II) dichloride complex is known for its red and yellow dimorphism due to different Pt-Pt distances depending on the recrystallization conditions. frontiersin.org

Mechanochromism: This is the change in luminescence upon the application of mechanical force, such as grinding or shearing. book-of-abstracts.comnih.govnih.gov The mechanical stress can induce a phase transition from a crystalline to an amorphous state, or between different crystalline polymorphs, altering the intermolecular interactions and thus the emission color. nih.govresearchgate.net For example, grinding a crystalline sample of a platinum complex can lead to a change from yellow to orange luminescence. nih.gov

Electrochromism: While less common for simple platinum dicyanide, related platinum complexes have been shown to exhibit electrochromism, where the color changes in response to an applied electrical potential.

These chromic properties make solid-state platinum(II) dicyanides promising materials for applications in chemical sensing and smart materials.

Formation of Coordination Polymers and Extended Structures from Platinum(II) Dicyanide Building Blocks

The cyanide ligands in platinum(II) dicyanide are ambidentate, meaning they can coordinate to a metal center through either the carbon or the nitrogen atom. This property makes [Pt(CN)₂] and related tetracyanoplatinate(II) anions, [Pt(CN)₄]²⁻, excellent building blocks for the construction of coordination polymers and extended structures. iucr.orgnsf.gov

By reacting platinum(II) cyanide complexes with other metal ions, it is possible to form one-, two-, or three-dimensional coordination polymers. In these structures, the cyanide ligand acts as a bridge between the platinum(II) center and another metal atom. For example, one-dimensional chains of the type [–Fe–NC–Pt(CN)₂–CN–]∞ have been synthesized. iucr.org

Self-Assembly of Platinum(II) Dicyanide Complexes into Nanostructures and Soft Materials

In solution, platinum(II) dicyanide and its derivatives can self-assemble into a variety of nanostructures, including nanofibers, nanoparticles, and gels. pnas.orgresearchgate.netrsc.orgresearchgate.netnih.gov This self-assembly is driven by a combination of forces, including Pt···Pt interactions, π-π stacking, and hydrophobic interactions. pnas.orgnih.gov

The morphology of the resulting nanostructures can be controlled by a number of factors, including the concentration of the complex, the solvent, the temperature, and the specific ligands attached to the platinum center. pnas.orgnih.gov For example, in aqueous solution, an amphiphilic platinum(II) complex was found to form spherical nanostructures through an isodesmic growth model, driven primarily by hydrophobic interactions. nih.gov In contrast, in an acetone-water mixture, the same complex formed fibrous nanostructures through a cooperative growth mechanism, driven by directional Pt···Pt interactions. nih.gov

These self-assembled nanostructures and soft materials can exhibit unique properties that are different from those of the individual molecules. For instance, the formation of aggregates can lead to changes in luminescence, a phenomenon known as aggregation-induced emission (AIE). nih.gov The stimuli-responsive nature of the self-assembly process, which can be triggered by light or changes in the chemical environment, opens up possibilities for the development of "smart" materials with applications in areas such as drug delivery and bio-sensing. aps.orghku.hk Soft salts, formed from the electrostatic interaction of cationic and anionic platinum(II) complexes, can also exhibit multistimuli-responsive properties, including vapochromism and thermochromism. acs.orgrsc.org

Photophysical Properties and Optoelectronic Applications of Platinum Ii Dicyanide Based Materials

Phosphorescence and Luminescence Mechanisms in Platinum(II) Dicyanide Derivatives

The luminescence in platinum(II) dicyanide derivatives typically originates from triplet excited states, resulting in phosphorescence. acs.orglibretexts.org The heavy platinum atom facilitates significant spin-orbit coupling, which promotes efficient intersystem crossing from the initially formed singlet excited state to the triplet state. rsc.orgnih.gov This process allows for the population of the lowest-lying triplet state, from which radiative decay (phosphorescence) occurs. nih.gov

The nature of the luminescence is often a result of metal-to-ligand charge transfer (MLCT) or, in aggregated systems, metal-metal-to-ligand charge transfer (MMLCT) states. digitellinc.comsemanticscholar.org In many cyclometalated platinum(II) cyanide complexes, the emission is ascribed to a mixture of triplet ligand-centered (³LC) and ³MLCT character. acs.org The strong σ-donor ability of the cyanide ligand plays a crucial role in these electronic transitions. nih.gov In the solid state, intermolecular interactions, such as Pt···Pt and π-π stacking, can lead to the formation of excimeric states and MMLCT transitions, which are sensitive to the distance and orientation between the platinum complexes. semanticscholar.orgnih.govunirioja.es This can result in significant shifts in the emission color. For instance, a series of self-assembled Pt(II) complexes with N-heterocyclic carbene and cyanide ligands demonstrated emission colors spanning from red to blue, originating from the ³MMLCT state, by simply altering the steric bulk of substituent groups. nih.govresearchgate.net

Some platinum(II) complexes can even exhibit dual fluorescence and phosphorescence, where emission occurs from both the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). researchgate.net However, due to the rapid intersystem crossing in platinum complexes, phosphorescence is the more dominant relaxation pathway. rsc.org

Excited State Dynamics and Decay Pathways in Luminescent Platinum(II) Cyanide Systems

Upon photoexcitation, platinum(II) cyanide systems undergo a series of dynamic processes. The initial excitation populates a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a triplet manifold (Tₙ) due to the heavy atom effect of platinum. rsc.orgnih.gov The rate of ISC in these complexes is typically much faster than the rate of radiative decay from the singlet state (fluorescence). rsc.org

From the triplet manifold, the molecule typically relaxes non-radiatively to the lowest-energy triplet state (T₁). The subsequent decay from the T₁ state can occur through two primary pathways:

Radiative decay (phosphorescence): The molecule returns to the singlet ground state (S₀) by emitting a photon. The lifetime of this process is characteristically long, often in the microsecond range, due to the spin-forbidden nature of the transition. acs.orgnih.gov

Non-radiative decay: The excited state energy is dissipated as heat. This can occur through several mechanisms, including structural distortions and interactions with the environment. rsc.orghku.hk A key non-radiative pathway in square planar platinum(II) complexes involves the population of a metal-centered (d-d) excited state, which can lead to geometric distortion and facilitate a return to the ground state without light emission. rsc.org

The efficiency of luminescence is determined by the competition between these radiative and non-radiative decay pathways. Factors that minimize non-radiative decay, such as rigid ligand structures, can enhance phosphorescence quantum yields. acs.orgrsc.org For example, complexes that are non-emissive in fluid solution at room temperature often become strongly luminescent in a rigid matrix or in the solid state, where molecular motions and collisional quenching are suppressed. acs.org

In some systems, the excited state can be quenched by species like molecular oxygen (³O₂), a process facilitated by the long triplet state lifetimes. acs.org Additionally, thermal activation can lead to deactivation through higher-lying metal-centered excited states. acs.org Time-resolved infrared (TRIR) spectroscopy has been employed to directly probe the nature and dynamics of the excited states in platinum acetylide complexes, providing insights into structural changes upon excitation. researchgate.net

Tuning Photophysical Properties Through Ligand Modification and Supramolecular Interactions

The photophysical properties of platinum(II) dicyanide-based materials are highly tunable through strategic chemical design. Key methods include ligand modification and the exploitation of supramolecular interactions.

Ligand Modification: The electronic and steric properties of the ligands coordinated to the platinum center have a profound impact on the resulting photophysical characteristics.

Strong-field ligands: The use of strong-field ligands, such as cyanide and arylacetylides, increases the energy gap between the lowest-lying emissive excited state and the non-radiative metal-centered (d-d) states. rsc.org This strategic elevation of the d-d states minimizes non-radiative decay pathways, thereby enhancing luminescence efficiency. rsc.org

Cyclometalating ligands: The introduction of cyclometalating ligands, which form strong Pt-C bonds, contributes to the rigidity of the complex and raises the energy of the d-d excited states. rsc.orgrsc.org This leads to higher luminescence quantum yields and longer excited-state lifetimes. rsc.org The nature of the cyclometalating ligand itself, such as phenylpyridine (ppy) versus benzo[h]quinoline (B1196314) (bzq), can significantly alter emission properties. researchgate.netresearchgate.net

Ancillary ligands: The ancillary ligands, those other than the primary chromophoric ligand, also play a critical role in modulating the electron density at the metal center and influencing the character of the excited states. mdpi.comrsc.org For example, in a series of [Pt(trpy)(CN)]⁺ complexes, substituting the terpyridine (trpy) ligand with an electron-donating group led to a dramatic increase in the emission quantum yield. rsc.org

Supramolecular Interactions: In the solid state or in concentrated solutions, square-planar platinum(II) complexes tend to aggregate through non-covalent interactions. semanticscholar.orghku.hk

Pt···Pt Interactions: Metallophilic interactions between the dz² orbitals of adjacent platinum atoms can lead to the formation of new, lower-energy excited states, known as metal-metal-to-ligand charge transfer (MMLCT) states. digitellinc.comsemanticscholar.org The energy of these MMLCT transitions is highly sensitive to the Pt-Pt distance, allowing for the tuning of emission color. digitellinc.comnih.gov

π-π Stacking: Aromatic ligands on adjacent complexes can interact through π-π stacking, which also influences the packing arrangement and, consequently, the photophysical properties. semanticscholar.orgunirioja.es

By carefully controlling these supramolecular interactions through ligand design or by changing the environment (e.g., solvent, temperature, pressure), the emission color and efficiency can be precisely modulated. unirioja.esresearchgate.netnih.gov For instance, a series of amphiphilic Pt(II) complexes demonstrated switchable luminescence from red (excimer-based) to green (monomer-centered) by adjusting concentration and solvent composition, which controlled the self-assembly process. nih.gov

Photophysical Data for Selected Platinum(II) Cyanide Derivatives
ComplexEmission ColorQuantum Yield (Φ)Excited State OriginKey Tuning FactorReference
[Pt(CN)₂(Me-impy)]Red0.51-0.81 (solid)³MMLCTSupramolecular Assembly nih.govresearchgate.net
[Pt(CN)₂(tBu-impy)]Blue0.51-0.81 (solid)³MMLCTSupramolecular Assembly (Steric Hindrance) nih.govresearchgate.net
[Pt(dma–T)(CN)]⁺-0.26 (solution)Ligand-based CTLigand Modification (Electron-donating group) rsc.org
[Pt(C^N^C)(CN)]Blueup to 1.0 (film)³MLCT/³LCLigand Modification (Pincer Ligand) rsc.org

Principles of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) Utilizing Platinum(II) Dicyanide Materials

The unique photophysical properties of platinum(II) dicyanide complexes make them excellent candidates for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgunimi.it

Organic Light-Emitting Diodes (OLEDs): OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. The key advantage of using phosphorescent materials like platinum(II) complexes is their ability to harvest both singlet and triplet excitons. unimi.it In an OLED, the recombination of electrons and holes generates excited states (excitons) in a 1:3 ratio of singlets to triplets. While fluorescent materials can only utilize the 25% of singlet excitons for light emission, phosphorescent emitters can, in principle, achieve 100% internal quantum efficiency by harvesting the 75% of triplet excitons as well. unimi.it

Platinum(II) dicyanide derivatives are used as dopants in a host material to form the emissive layer (EML) of an OLED. researchgate.nethku.hk The process involves:

Injection: Electrons and holes are injected from the cathode and anode, respectively.

Transport: These charges migrate through the electron and hole transport layers towards the EML.

Recombination: Electrons and holes recombine in the host material within the EML, forming excitons.

Energy Transfer: The energy from the host excitons is transferred to the platinum complex dopant molecules.

Emission: The excited platinum complexes relax to their ground state via phosphorescence, emitting light.

The development of stable and efficient blue-emitting platinum complexes, including those with cyanide ligands, is a significant area of research for full-color displays and solid-state lighting. rsc.orgunimi.it An efficient pure blue OLED has been demonstrated using a platinum(II) complex with a cyanide ancillary ligand, achieving a high external quantum efficiency (EQE) of 22.0%. rsc.org

Organic Field-Effect Transistors (OFETs): While less common than their use in OLEDs, platinum(II) complexes have also been explored for applications in OFETs. rsc.org An OFET is a transistor that uses an organic semiconductor as the active channel. The planar structure of many platinum(II) complexes can facilitate π-π stacking, which is crucial for efficient charge transport in the solid state. The performance of an OFET is characterized by the charge carrier mobility and the on/off ratio. The unique structural and electronic properties of cyclometalated platinum(II) complexes make them potential candidates for the semiconducting layer in these devices. rsc.org

Non-Linear Optical (NLO) Properties of Platinum(II) Dicyanide Complexes

Platinum(II) complexes, including those with cyanide ligands, are of interest for their third-order non-linear optical (NLO) properties. spiedigitallibrary.orgrsc.org NLO materials interact with intense electromagnetic fields, like those from lasers, to produce a response that is not linearly proportional to the strength of the field. This can lead to phenomena such as two-photon absorption (TPA) and changes in the refractive index.

The large polarizability of the d-electrons in the platinum center, combined with charge-transfer transitions, contributes to significant third-order NLO effects. spiedigitallibrary.orgresearchgate.net Square planar platinum(II) complexes, in particular, have been shown to exhibit large second molecular hyperpolarizability (γ) values. spiedigitallibrary.orgrsc.org

Research has shown that the NLO properties can be enhanced in excited states. spiedigitallibrary.org For instance, the complex (Py)₂Pt(mnt) showed a significant enhancement of its third-order NLO susceptibility when optically pumped, with the molecular hyperpolarizabilities of the excited states being much larger than that of the ground state. spiedigitallibrary.org Furthermore, multinuclear platinum(II) alkynyl complexes have demonstrated two-photon absorption properties, with the NLO response increasing with the number of platinum centers in the complex. rsc.orgnih.gov These properties make platinum(II) dicyanide and related complexes promising materials for applications in optical switching, optical limiting, and other photonic technologies. researchgate.net

Advanced Materials Applications Non Luminescent/non Catalytic

Platinum(II) Dicyanide in Thin Film Deposition and Fabrication

While direct use of platinum(II) dicyanide for thin film deposition is not widely documented, related cyanide-containing platinum compounds have been investigated as precursors in Chemical Vapor Deposition (CVD). CVD is a versatile technique for producing high-purity, dense, and conformal thin films for applications in microelectronics and protective coatings. nii.ac.jp The choice of precursor is critical, requiring a compound with high volatility, thermal stability during transport, and clean decomposition on the substrate. nii.ac.jp

Organometallic compounds are often favored as CVD precursors due to their lower decomposition temperatures compared to inorganic salts. illinois.eduascensusspecialties.com In the search for suitable platinum precursors, complexes involving methyl isocyanide (methyl cyanide) ligands have been explored. For instance, compounds like PtMe₂(MeNC)₂ have been investigated. researchgate.net However, films prepared from these cyanide-containing complexes without a reactive gas often showed carbon and sometimes oxygen impurities, resulting in a coarse surface morphology. researchgate.net The carbon contamination was found to originate partly from the methyl-platinum (Me-Pt) group during decomposition. researchgate.net

The use of a reactive co-gas, such as oxygen, is a common strategy in the CVD of platinum films to reduce carbon impurities and improve film quality. illinois.edu For example, with the widely used precursor (methylcyclopentadienyl)trimethylplatinum ((MeCp)PtMe₃), the addition of an oxygen plasma can reduce carbon content to below detection limits. illinois.edu This suggests that while cyanide-containing precursors like PtMe₂(MeNC)₂ have been considered, further optimization of the CVD process, potentially with reactive gases, would be necessary to achieve high-purity platinum thin films.

Table 1: Examples of Platinum Precursors in Chemical Vapor Deposition (CVD)

Precursor CompoundDeposition TechniqueKey FindingsReference(s)
PtMe₂(MeNC)₂CVDInvestigated for volatility and thermal stability. Films showed carbon and oxygen impurities without a reactive gas. researchgate.net
(MeCp)PtMe₃CVD / ALDWidely used precursor. Can produce high-purity films, especially with a reactive gas like oxygen. illinois.edu
Pt(hfac)₂CVDStudied for photolytic laser CVD of platinum. researchgate.net
cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinumCVDShowed no nucleation delay and produced unusually smooth films. Carbon content was high without a reactive gas but was reduced with an oxygen plasma. illinois.edu

Platinum Nanomaterials and Related Applications (e.g., from cyanide-containing precursors)

The synthesis of platinum nanomaterials is an area of intense research due to their unique properties and applications in various fields. wikipedia.org Typically, platinum nanoparticles are synthesized through the reduction of platinum ion precursors in a solution containing a stabilizing or capping agent. wikipedia.org While simple platinum salts like potassium tetrachloroplatinate(II) (K₂PtCl₄) are common precursors researchgate.net, more complex, cyanide-containing precursors have been used to create novel nanostructures, such as bimetallic alloy nanoparticles.

A notable example is the synthesis of Platinum-Cobalt (PtCo) alloy nanoparticles using platinum(IV)/cobalt tetracyanoplatinate metal coordination nano-polymers as a precursor. nih.gov This novel approach involves the transformation of these cyanide-bridged nano-polymers via a hydrogen gas-phase reduction. This method allows for the preparation of PtCo alloy nanoparticles with varying elemental ratios. nih.gov The use of a coordination polymer precursor provides a template for the formation of the final alloy nanostructure.

Another instance involving cyanide is the reaction of pre-formed platinum nanoparticles with ferricyanide (B76249) ([Fe(CN)₆]³⁻). This leads to a surface reaction that produces Prussian blue analogue complexes, such as K[PtᴵᴵFeᴵᴵᴵ(CN)₆] and subsequently [PtᴵⱽFeᴵᴵ(CN)₆]. pvamu.edu While this is not a method for synthesizing platinum nanoparticles from a cyanide precursor, it demonstrates the strong interaction between platinum surfaces and cyanide-containing species to form new nanomaterial compositions.

Table 2: Synthesis of Platinum-Cobalt (PtCo) Alloy Nanoparticles from a Cyanide-Containing Precursor

PrecursorSynthesis MethodProductCharacterizationKey FindingReference(s)
Platinum(IV)/cobalt tetracyanoplatinate metal coordination nano-polymersH₂ gas-phase reductionPtCo alloy nanoparticlesX-Ray Diffraction (XRD)A novel synthetic route to PtCo alloy nanoparticles with controllable metal ratios from a cyanide-bridged polymer precursor. nih.gov

Chemical Sensor Development based on Platinum(II) Cyanide Interactions

The development of chemical sensors for detecting volatile organic compounds (VOCs) is crucial for environmental monitoring and industrial safety. researchgate.netcsic.esrsc.org Platinum(II) complexes, particularly those with a square-planar geometry, have shown significant promise as vapochromic materials—materials that change color upon exposure to vapors. researchgate.netcsic.esrsc.orgrsc.org This response is often due to changes in intermolecular Pt-Pt interactions upon the sorption of VOCs. rsc.orgresearchgate.net

A specific class of materials being investigated are platinum(II) pincer complexes with a terminal cyanide ligand, having the general formula [Pt(N^C^N)(CN)] . researchgate.netcsic.esrsc.org In these complexes, the cyanide ligand plays a critical role in the sensing mechanism. It can act as an effective hydrogen-bond acceptor, interacting with polar solvent molecules like methanol (B129727) and water. rsc.org This interaction perturbs the crystal packing and modulates the Pt-Pt separation distance, leading to a visible color change. rsc.orgresearchgate.net

For example, the complex [Pt(N^C(C(O)OMe)^N)(CN)] exhibits a rapid and reversible color change from yellow (anhydrous form) to red in the presence of water vapor, and to blue when exposed to methanol vapor. researchgate.netrsc.org This vapochromic and solvatochromic behavior is attributed to the formation of hydrogen bonds between the solvent molecules and the cyanide ligand, which alters the Pt-Pt stacking distance and, consequently, the metal-metal-to-ligand charge-transfer (³MMLCT) transitions responsible for the color. rsc.org The substituents on the pincer ligand can also influence the crystal packing, creating voids that allow for the diffusion of solvent molecules. rsc.orgresearchgate.net

Another type of vapochromic sensor utilizes compounds of the form [Pt(arylisocyanide)₄][Pt(CN)₄] . acs.org These solid materials exhibit color changes in the near-infrared (NIR) spectral region upon exposure to various VOCs. The sensing mechanism is believed to involve dipole-dipole or hydrogen-bonding interactions between the polar VOCs and the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻. acs.org

Table 3: Vapochromic and Solvatochromic Response of Cyanide-Containing Platinum(II) Pincer Complexes for VOC Sensing

ComplexAnalyte(s)Observed ChangeUnderlying MechanismReference(s)
[Pt(N^C(C(O)OMe)^N)(CN)]Water, MethanolYellow (anhydrous) → Red (hydrate) Yellow (anhydrous) → Blue (methanol solvate)Reversible formation of hydrogen bonds between the analyte and the cyanide ligand, altering Pt-Pt distances and affecting ³MMLCT transitions. researchgate.netrsc.org
[Pt(N^C(C(O)OEt)^N)(CN)]Methanol, Ethanol, Acetone, DichloromethaneRapidly reversible vapochromism and solvatochromism.Alteration of Pt-Pt interactions upon sorption of VOCs into voids created by the ligand structure. researchgate.netrsc.org
[Pt(N^C(C(O)OPh)^N)(CN)]Methanol, Ethanol, Acetone, DichloromethaneRapidly reversible vapochromism and solvatochromism.Similar to the ethoxy-substituted complex, driven by analyte interaction with the cyanide ligand and changes in crystal packing. researchgate.netrsc.org
[Pt(arylisocyanide)₄][Pt(CN)₄]Various VOCs (e.g., methanol, ethanol, acetone, chloroform)Shift in the near-infrared absorption band.Dipole-dipole and/or H-bonding interactions between the VOC and the [Pt(CN)₄]²⁻ anion. acs.org

Future Perspectives and Emerging Research Avenues

Development of Novel Platinum(II) Dicyanide Architectures with Tailored Functionalities

The design and synthesis of new platinum(II) dicyanide-based structures are moving towards the creation of complex supramolecular assemblies with precisely controlled properties. nih.gov This involves harnessing non-covalent interactions like Pt···Pt and π–π stacking to build everything from discrete host-guest systems to large, self-assembled nanostructures. nih.govacs.org The goal is to create materials where the function is an emergent property of the organized assembly.

A significant area of research is the functionalization of the ligands coordinated to the platinum center. By introducing specific moieties, such as biomolecules or responsive units, researchers can tailor the functionality of the resulting complexes. mdpi.comnih.gov For instance, novel monofunctional Pt(II) compounds bearing an adamantyl group have been shown to form host-guest complexes with cucurbit acs.orguril, a macrocyclic host molecule. nih.gov This encapsulation can stabilize specific isomers of the platinum complex, highlighting how supramolecular interactions can control chemical properties. nih.gov Similarly, platinum(II) terpyridine complexes are extensively used as building blocks for self-assembly due to their square-planar geometry and interesting photophysical properties. researchgate.nethku.hk These complexes can oligomerize in solution to form nanostructures, a process driven by metal-metal and ligand-ligand interactions. mdpi.com

Researchers are also constructing pre-organized molecular "tweezers" and macrocycles where platinum(II) complexes act as panel units. researchgate.net These structures can encapsulate electron-rich guest molecules, with potential applications in sensing and molecular recognition. acs.orgresearchgate.net The development of such multicomponent systems, where platinum complexes are co-assembled with other organic or organometallic molecules, is a key step towards creating advanced functional materials with capabilities for electron or energy transfer. researchgate.net The ultimate aim is to move beyond simple molecules to aesthetically pleasing and highly functional supramolecular architectures for chemical and biological sensing. acs.org

Integration of Platinum(II) Dicyanide in Hybrid Materials and Composites

The integration of platinum dicyanide and its derivatives into hybrid materials and composites is a rapidly advancing frontier. numberanalytics.combsz-bw.de This approach combines the unique properties of the platinum complex with the structural and functional benefits of a larger matrix, such as a polymer or a metal-organic framework (MOF). acs.orgfrontiersin.org The resulting hybrid materials often exhibit synergistic properties that surpass those of their individual components. bsz-bw.de

Metal-Organic Frameworks (MOFs) are a particularly promising class of materials for this purpose. wikipedia.org MOFs are porous crystalline polymers consisting of metal ions or clusters linked by organic ligands. wikipedia.org Their high surface area and tunable porosity make them excellent hosts for catalytically active species or for the selective adsorption of molecules. Researchers have successfully functionalized MOFs with quaternary ammonium (B1175870) groups to create resins capable of selectively adsorbing and recovering tetracyanoplatinate(II), [Pt(CN)₄]²⁻, from solutions containing other metal cyanide complexes. mdpi.commdpi.com This demonstrates a practical application in precious metal recovery and wastewater treatment. mdpi.com

Another strategy involves encapsulating platinum nanoparticles within the pores of MOFs. nih.gov For example, Pt nanoparticles have been confined within the framework of UiO-66-NH₂, a zirconium-based MOF. nih.gov These composites combine the stability and porosity of the MOF with the catalytic or sensing capabilities of the platinum nanoparticles. nih.gov Such materials have been developed for the colorimetric sensing and removal of mercury ions from water. nih.gov The integration of platinum complexes into polymer matrices, like PMMA, is also being explored to create materials with specific optical or catalytic properties. acs.org

The creation of these hybrid materials involves advanced synthesis techniques to control the interface and interaction between the platinum species and the host matrix. The benefits include improved mechanical properties, enhanced thermal and electrical conductivity, and the potential for creating multifunctional materials for catalysis, sensing, and environmental remediation. numberanalytics.com

Advanced Characterization Methodologies for In Situ Studies of Reaction Dynamics

Understanding the dynamic behavior of this compound at interfaces and during chemical reactions is crucial for optimizing its performance in catalysis and other applications. Advanced characterization techniques, particularly those that can probe systems in situ (under reaction conditions), are providing unprecedented insights into reaction mechanisms and the evolution of active species. researchgate.netresearchgate.netucl.ac.uk

In situ Fourier-transform infrared (FTIR) spectroscopy has been employed to study the adsorption and reaction of cyanide on platinum electrodes. pku.edu.cnull.es These studies can distinguish between cyanide ions in solution, adsorbed cyanide on the platinum surface, and the formation of complex species like [Pt(CN)₄]²⁻ or Pt(CN)₂. pku.edu.cn By monitoring the vibrational bands of these species as a function of electrode potential, researchers can track electrochemical reactions in real-time. pku.edu.cnull.es For example, in situ FTIR has revealed that adsorbed cyanide is present over a wide potential range and is oxidized to other species at higher potentials. pku.edu.cn

Vibrational sum frequency generation (vSFG) spectroscopy is another powerful surface-specific technique used to observe the restructuring of platinum surfaces induced by adsorbates at solid-liquid interfaces. sci-hub.se Studies using vSFG have followed the roughening of a Pt(111) surface in real-time upon exposure to a diisocyanide molecule by tracking the vibrational signal of cyanide groups bound to different surface sites. sci-hub.se This provides direct evidence of how adsorbates can induce changes in the catalyst surface, creating new, low-coordination sites that can affect catalytic activity. sci-hub.se

Synchrotron-based techniques like in situ X-ray Absorption Fine Structure (XAFS) spectroscopy are also vital. ucl.ac.ukrsc.org XAFS can probe the electronic structure and local coordination environment of platinum atoms during a reaction. In studies of the reaction between methane (B114726) and nitric oxide over a platinum catalyst, in situ XAFS revealed the formation of Pt-CN species, which were correlated with the production of hydrogen cyanide. rsc.org These advanced methods, often used in combination, are essential for moving beyond a static picture of catalysts and materials, enabling the rational design of more efficient and robust systems. researchgate.netresearchgate.net

TechniqueInformation ObtainedExample ApplicationReference
In Situ FTIR SpectroscopyIdentification of solution, adsorbed, and complexed cyanide species; real-time monitoring of electrochemical reactions.Studying cyanide behavior on platinum electrodes, identifying Pt(CN)₂ and [Pt(CN)₄]²⁻ formation. pku.edu.cnull.es
Vibrational Sum Frequency Generation (vSFG)Real-time observation of surface restructuring and adsorbate binding at solid-liquid interfaces.Probing the PDI-induced restructuring of a Pt(111) surface by monitoring cyanide vibrational signals. sci-hub.se
In Situ X-ray Absorption Fine Structure (XAFS)Probing the electronic structure and local coordination environment of Pt atoms during reactions.Detecting the emergence and accumulation of Pt-CN species during the catalytic reaction of CH₄ and NO. rsc.org

Exploration of New Catalytic Transformations with Platinum(II) Dicyanides

Platinum complexes have a long and storied history in catalysis, and research into new transformations utilizing platinum(II) dicyanide and its derivatives continues to be an active area. liverpool.ac.ukelsevier.es Scientists are exploring their potential in a variety of organic synthesis reactions, aiming to develop more efficient and environmentally friendly catalytic processes. researchgate.netdiva-portal.org

One emerging application is in cyanosilylation reactions. A well-defined germylene-stabilized Pt(II) dicyanide complex, trans-{(iBu)₂ATIGe(iPr)}₂Pt(CN)₂, has been shown to be a highly efficient heterogeneous catalyst for the cyanosilylation of various aldehydes. researchgate.netrsc.org This reaction, which involves the addition of a silyl (B83357) cyanide to a carbonyl group, is an important carbon-carbon bond-forming reaction. The platinum catalyst operates at room temperature under solvent-free conditions and can be recycled with no significant loss of activity, highlighting its potential as a green catalyst. researchgate.net

The catalytic hydration of nitriles and cyanohydrins to amides is another area of interest. While some platinum catalysts are deactivated by the hydrogen cyanide (HCN) generated from cyanohydrin dissociation, new "donor-acceptor" type platinum catalysts have been designed to overcome this challenge. scispace.com By rationally designing the ligand environment around the platinum center, researchers have developed catalysts that exhibit enhanced activity for the hydration of a wide range of nitriles and cyanohydrins at mild temperatures. scispace.com

Furthermore, cyclometalated platinum(II) complexes, including those with isocyanide ligands, are being investigated as catalysts for processes like the hydrosilylation of alkynes and the cross-linking of polysiloxanes. researchgate.net These complexes can combine catalytic activity with other functions, such as luminescence, leading to the creation of smart materials like self-reporting catalysts or luminescent silicone rubbers. researchgate.net The exploration of this compound-based systems in catalysis is driven by the ability to fine-tune the electronic and steric properties of the metal center through ligand design, opening doors to new and selective chemical transformations. liverpool.ac.ukgoogle.com

Theoretical Advancements in Predicting and Designing Platinum(II) Cyanide Systems

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have become indispensable tools in the study of platinum(II) cyanide systems. researchgate.netrsc.org These methods allow researchers to predict molecular structures, understand electronic properties, and interpret spectroscopic data, thereby guiding the rational design of new complexes with desired functionalities. acs.orgmdpi.com

Computational studies are used to investigate the electronic structures and photophysical properties of platinum(II) complexes, which is crucial for applications in areas like Organic Light-Emitting Diodes (OLEDs). rsc.org For example, theoretical calculations on tetradentate Pt(II) complexes have helped to understand how extending ligand conjugation or substituting specific atoms can enhance charge transfer balance and improve phosphorescence quantum efficiency, leading to the design of more efficient blue-emitting materials. rsc.org DFT can also predict how the electronic structure and optical properties of materials like tetracyanometallates are influenced by factors such as π-back donation from the metal to the cyanide ligands. researchgate.net

In the context of catalysis and reactivity, theoretical models can elucidate reaction mechanisms. researchgate.net For the cyanosilylation reaction catalyzed by a germylene-stabilized Pt(II) dicyanide, theoretical studies established a mechanism involving the initial coordination of trimethylsilyl (B98337) cyanide to the catalyst. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models based on DFT-derived descriptors are being developed to predict the properties and biological activity of platinum complexes, which can accelerate the discovery of new therapeutic agents. acs.org

These computational approaches are also vital for understanding supramolecular systems. Theoretical studies have been used to evaluate the stability of inclusion complexes, such as those formed between platinum drugs and cyclodextrins, by analyzing the interactions between the host and guest molecules. researchgate.net By providing a molecular-level understanding that is often difficult to obtain through experiments alone, theoretical advancements are accelerating the pace of discovery and innovation in platinum(II) cyanide chemistry. core.ac.uknih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.